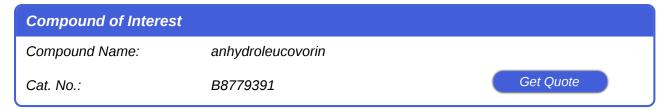


Anhydroleucovorin (CAS Number: 7444-29-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroleucovorin, also known by its chemical synonym 5,10-Methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism.[1] With the CAS (Chemical Abstracts Service) number 7444-29-3, this molecule plays a pivotal role in the biosynthesis of purines and thymidylates, essential components of DNA and RNA. Its position within the folate pathway makes it a compound of significant interest for researchers in oncology, metabolic disorders, and drug development. This technical guide provides an in-depth overview of anhydroleucovorin, encompassing its chemical and physical properties, its role in key biological pathways, and detailed experimental protocols relevant to its study and application.

Chemical and Physical Properties

Anhydroleucovorin is a complex organic molecule with a defined set of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Anhydroleucovorin**



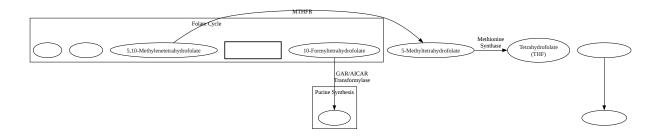
Property	Value	Reference
CAS Number	7444-29-3	[1]
Molecular Formula	C20H21N7O6	[1]
Molecular Weight	455.43 g/mol	[1]
Exact Mass	455.1553	[1]
IUPAC Name	(S)-2-(4-((R)-3-amino-1-oxo- 1,4,5,6,6a,7- hexahydroimidazo[1,5- f]pteridin-8-ium-8- yl)benzamido)-4- carboxybutanoate	[1]
Synonyms	5,10-Methenyltetrahydrofolate, 5,10-CH=THF, Anhydroleucovorin A	[1]
Appearance	Solid powder, light yellow to green-yellow	[2]
Purity	>98%	[1]
Solubility	Soluble in DMSO. May require gentle warming for aqueous solutions. Insoluble in ethanol.	[2]
Storage and Stability	Stable at ambient temperature for a few days. Recommended storage as a powder is at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	[2]

Role in One-Carbon Metabolism

Anhydroleucovorin is a central intermediate in the one-carbon metabolism pathway, a network of reactions essential for the synthesis of nucleotides and for the methylation of



various biomolecules. It is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase and is subsequently converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.[1] 10-formyltetrahydrofolate then serves as a one-carbon donor for two key steps in de novo purine biosynthesis.



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Experimental Protocols Synthesis of Leucovorin from Anhydroleucovorin

This protocol is adapted from a patented method for the synthesis of leucovorin (5-formyltetrahydrofolate) from **anhydroleucovorin**.

Materials:

Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)

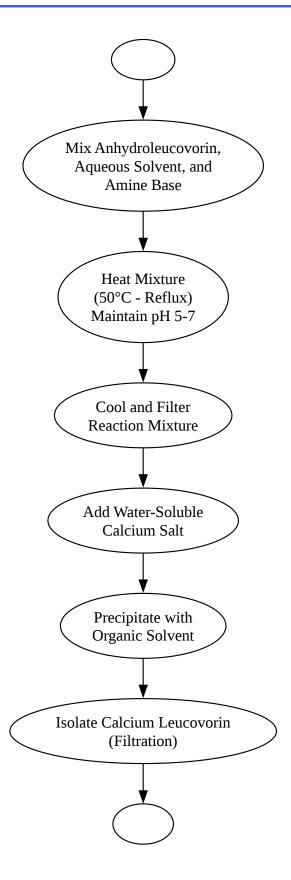


- Water-soluble organic amine base (e.g., triethylamine)
- Aqueous solvent (e.g., deionized water)
- Water-soluble calcium salt (e.g., calcium chloride)
- Water-miscible organic solvent (e.g., ethanol or acetone)

Procedure:

- Prepare a mixture of anhydroleucovorin in an aqueous solvent.
- Add a sufficient amount of a water-soluble organic amine base to adjust the pH of the mixture to a range of 5 to 7.
- Heat the reaction mixture to a temperature between 50°C and reflux for a period of 30 minutes to 10 hours, maintaining the pH between 5 and 7 by adding more amine base as needed.
- After the reaction is complete, cool the mixture and filter it.
- To the filtrate, add a substantially equimolar amount of a water-soluble calcium salt, either as a solid or an aqueous solution.
- Precipitate the calcium salt of leucovorin by adding a water-miscible organic solvent.
- Isolate the precipitated calcium leucovorin by filtration.





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General Protocol for In Vitro Efficacy (IC50) Determination

While specific IC50 values for **anhydroleucovorin** against various cancer cell lines are not readily available in the public domain, the following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell viability assay.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Anhydroleucovorin stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
- 96-well microplates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
- Compound Treatment: Prepare a serial dilution of the anhydroleucovorin stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of anhydroleucovorin. Include a vehicle control (medium with the solvent used for the stock solution) and a no-treatment control.
- Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
- Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

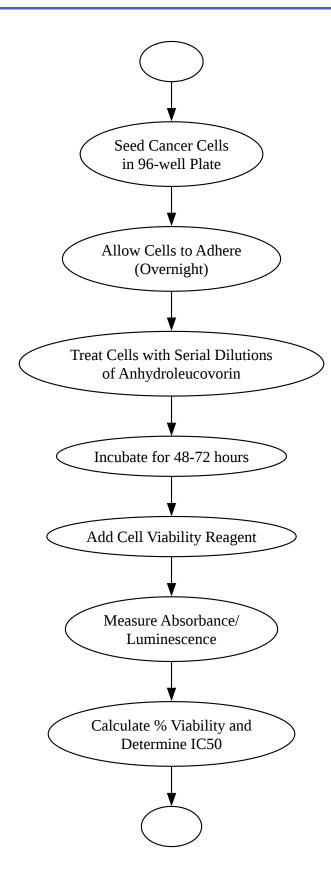






- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Quantitative Data Pharmacokinetic Data

Specific pharmacokinetic data for **anhydroleucovorin**, such as Cmax, AUC, and half-life, are not extensively reported in publicly available literature. Most pharmacokinetic studies focus on its more stable and clinically used downstream product, leucovorin (folinic acid), and its active metabolites. The rapid conversion of **anhydroleucovorin** within the metabolic pathway likely contributes to the challenges in its direct pharmacokinetic profiling.

Conclusion

Anhydroleucovorin (CAS 7444-29-3) is a molecule of fundamental importance in cellular metabolism. Its central position in the one-carbon pathway underscores its significance in the synthesis of essential biomolecules and its potential as a target or modulator in various therapeutic contexts, particularly in oncology. This technical guide has provided a summary of its key properties, its metabolic role, and relevant experimental protocols to aid researchers and drug development professionals in their work with this compound. Further research is warranted to fully elucidate its specific pharmacokinetic profile and to explore its full therapeutic potential.

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